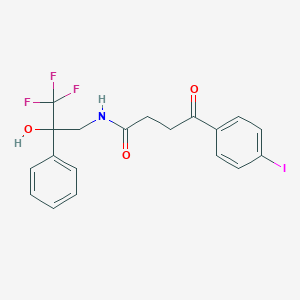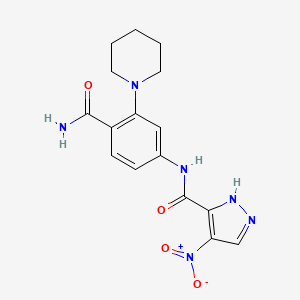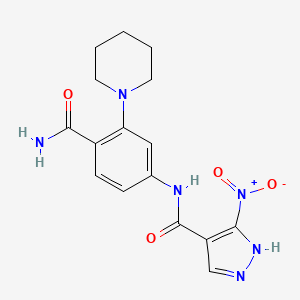
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied in the laboratory setting as a tool compound to investigate the role of glutamate transporters in these disorders.
作用机制
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide works by binding to the glutamate transporters and blocking their ability to remove glutamate from the synaptic cleft. This leads to increased levels of glutamate in the synapse, which can have both beneficial and detrimental effects depending on the context. For example, in some cases, increased glutamate levels can lead to enhanced synaptic plasticity and learning, while in other cases, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it enhances the duration of glutamate signaling. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the amplitude of EPSCs in some neurons, indicating that it enhances the strength of glutamate signaling.
实验室实验的优点和局限性
One advantage of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is its potency and selectivity for glutamate transporters, which allows for precise manipulation of glutamate signaling in laboratory experiments. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is relatively stable and can be stored for long periods of time, making it a convenient tool compound for researchers. However, one limitation of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is that it can have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research involving 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used to investigate the role of glutamate transporters in other neurological disorders such as autism and schizophrenia. Finally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used in combination with other compounds to develop new treatments for neurological disorders based on modulation of glutamate signaling.
合成方法
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide can be synthesized via a multi-step process involving the reaction of 4-iodobenzaldehyde with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, followed by reaction with butanoyl chloride and subsequent reduction with sodium borohydride. The resulting compound can be purified via column chromatography to yield 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide.
科学研究应用
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used extensively in scientific research to investigate the role of glutamate transporters in neurological disorders. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to study the effects of glutamate transporter dysfunction in animal models of epilepsy and stroke. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3INO3/c20-19(21,22)18(27,14-4-2-1-3-5-14)12-24-17(26)11-10-16(25)13-6-8-15(23)9-7-13/h1-9,27H,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNDDKXTSXZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCC(=O)C2=CC=C(C=C2)I)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)


![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)